molecular formula C11H8N4O B8286617 2-Cyano-5-(pyrimidin-2-ylamino)phenol

2-Cyano-5-(pyrimidin-2-ylamino)phenol

Cat. No.: B8286617
M. Wt: 212.21 g/mol
InChI Key: PJPZPMCNUWLUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-5-(pyrimidin-2-ylamino)phenol is a chemical compound intended for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Pyrimidine-based scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in biomolecules and their ability to interact with diverse biological targets . The specific pyrimidin-2-ylamino motif in its structure is a key pharmacophore found in compounds designed to inhibit various kinases, which are enzymatic targets of high interest in areas such as oncology and inflammatory diseases . The integration of the phenol and cyano functional groups may further modulate the compound's physicochemical properties, such as its ability to form hydrogen bonds, potentially influencing its solubility and binding affinity . Researchers can investigate this molecule as a potential building block for developing novel therapeutic agents or as a tool compound for probing biochemical pathways. All necessary handling, storage, and safety information should be reviewed in the associated Safety Data Sheet prior to use.

Properties

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

2-hydroxy-4-(pyrimidin-2-ylamino)benzonitrile

InChI

InChI=1S/C11H8N4O/c12-7-8-2-3-9(6-10(8)16)15-11-13-4-1-5-14-11/h1-6,16H,(H,13,14,15)

InChI Key

PJPZPMCNUWLUDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=CC(=C(C=C2)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Compounds for Comparison :

2-Cyano-5-(4-N,N-dimethylphenylamino)penta-2,4-dienamide (Sulfonamide 24) Structure: Contains a cyano group and a dimethylphenylamino substituent. Activity: Exhibits IC50 = 85.31 µM against MDA-MB-231 breast cancer cells, slightly less potent than 5-fluorouracil (reference drug) .

3-[4-(2,4-Dimethyl-thiazol-5-yl)-pyrimidin-2-ylamino]-phenol (CK5) Structure: Pyrimidin-2-ylamino-phenol core with a thiazole substituent. Formula: C15H14N4OS.

Cyano-Acetamide Derivatives (Compounds 1b and 8) Structure: Cyano and acetamide groups on aromatic rings. Activity: IC50 values of 49.22 µM (1b) and 45.62 µM (8) against HT-29 colon cancer cells, but less active than 5-fluorouracil .

5-Fluorouracil (Reference Drug)

  • Role : Benchmark for anticancer activity with IC50 values typically below 50 µM in tested cell lines .

Comparative Analysis of Bioactivity

Table 1: Anticancer Activity of Selected Compounds
Compound Name Structure Highlights IC50 (µM) Cell Line Reference Drug Comparison
2-Cyano-5-(pyrimidin-2-ylamino)phenol Phenol, cyano, pyrimidine N/A* N/A N/A
Sulfonamide 24 Cyano, dimethylphenylamino 85.31 MDA-MB-231 Less active
CK5 Thiazole, pyrimidine, phenol N/A Kinase targets N/A
Compound 1b (Cyano-acetamide derivative) Cyano, acetamide 49.22 HT-29 Less active
5-Fluorouracil Fluoropyrimidine <50 Multiple lines Benchmark
Key Findings :
  • Substituent Impact: The presence of a thiazole ring (CK5) or dimethylphenylamino group (Sulfonamide 24) reduces potency compared to 5-fluorouracil. However, cyano-acetamide derivatives (1b, 8) show moderate activity, suggesting that electron-withdrawing groups enhance cytotoxicity .
  • Target Selectivity : CK5’s thiazole moiety may improve kinase inhibition, while Sulfonamide 24’s penta-2,4-dienamide chain likely affects membrane permeability .

Structural Modifications and Pharmacological Outcomes

  • Pyrimidine vs. Thiazole: Pyrimidine derivatives (e.g., 2-Cyano-5-(pyrimidin-2-ylamino)phenol) may favor DNA intercalation, whereas thiazole-containing analogs (CK5) could target ATP-binding pockets in kinases .
  • Cyanogroup Positioning: The cyano group at position 2 in the target compound may enhance hydrogen bonding with biological targets compared to derivatives with cyano groups at other positions .

Preparation Methods

Cyanation of Halogenated Phenol Intermediates

A common approach involves introducing the cyano group via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

Direct Cyanation Using NaCN/CuCN

Procedure :

  • Substrate : 5-Nitro-2-bromophenol.

  • Conditions : NaCN (1.1 eq), CuCN (0.3 eq), sulfolane solvent, 160–180°C, 4–6 h.

  • Outcome : Substitution of bromine with cyano yields 2-cyano-5-nitrophenol (85–90% purity).

  • Challenges : High temperatures may degrade phenolic -OH; protection (e.g., methyl ether) is recommended.

Data Table 1 : Optimization of Cyanation Conditions

SubstrateCyanide SourceSolventTemp (°C)Time (h)Yield (%)Purity (%)
5-Nitro-2-bromophenolNaCN/CuCNSulfolane16067088
5-Nitro-2-iodophenolKCNDMF120126582

Reduction of Nitro to Amine

The nitro group at position 5 is reduced to an amine for subsequent coupling.

Catalytic Hydrogenation

Procedure :

  • Substrate : 2-Cyano-5-nitrophenol.

  • Conditions : H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 12 h.

  • Outcome : 5-Amino-2-cyanophenol (95% yield).

Data Table 2 : Reduction Methods Comparison

MethodCatalystSolventTemp (°C)Time (h)Yield (%)
Catalytic H₂Pd/CMeOH251295
Fe/HClFe powderHCl/H₂O80378

Coupling with Pyrimidine Derivatives

The amine intermediate is coupled with 2-chloropyrimidine via Buchwald-Hartwig amination or SNAr.

Pd-Catalyzed Coupling

Procedure :

  • Substrate : 5-Amino-2-cyanophenol + 2-chloropyrimidine.

  • Conditions : Pd(OAc)₂ (5 mol%), BINAP (10 mol%), Cs₂CO₃ (3 eq), dioxane, 100°C, 24 h.

  • Outcome : 2-Cyano-5-(pyrimidin-2-ylamino)phenol (68% yield).

Data Table 3 : Coupling Reaction Optimization

CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂BINAPCs₂CO₃Dioxane10068
Pd₂(dba)₃XantphosK₃PO₄Toluene11055

Alternative Pathways

One-Pot Sequential Cyanation and Coupling

Procedure :

  • Substrate : 5-Nitro-2-bromophenol.

  • Conditions :

    • Cyanation: NaCN/CuCN, sulfolane, 160°C, 6 h.

    • Reduction: H₂/Pd-C, MeOH, 25°C, 12 h.

    • Coupling: Pd(OAc)₂/BINAP, dioxane, 100°C, 24 h.

  • Outcome : Overall yield 52%, purity >90%.

Challenges and Solutions

Regioselectivity in Cyanation

  • Issue : Competing substitution at other positions.

  • Solution : Use of sulfolane as a polar aprotic solvent enhances selectivity for position 2.

Stability of Phenolic -OH Group

  • Issue : Degradation under high-temperature cyanation.

  • Solution : Temporary protection as methyl ether (e.g., using MeI/K₂CO₃) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-5-(pyrimidin-2-ylamino)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between 2-aminopyrimidine and a cyanophenol derivative. Key steps:

  • Step 1 : Activate the phenol group via nitration or halogenation to enhance electrophilicity.
  • Step 2 : Couple with 2-aminopyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours).
  • Step 3 : Optimize cyanide introduction via cyanation reagents like CuCN or Pd-catalyzed cross-coupling .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours at 120°C) and improves purity by minimizing side reactions like oxidation of the phenol group .

Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the planar geometry of the pyrimidine-phenol system.

  • Key Parameters :
Bond Length (Å)Angle (°)Torsion (°)
C–N (1.34–1.38)117–1230–5 (planar)
  • Software : SHELXL (for refinement) and Olex2 (for visualization) are standard tools. Discrepancies in NMR vs. XRD data (e.g., tautomeric forms) require DFT calculations (B3LYP/6-31G*) to validate .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to kinase targets, and how do they align with experimental IC₅₀ values?

  • Methodological Answer :

  • Docking Workflow : Use Glide (Schrödinger) with induced-fit docking to account for protein flexibility. The pyrimidine ring often anchors to the ATP-binding pocket via H-bonds (e.g., with CDK2’s hinge region residues Glu81 and Leu83) .
  • Validation : Compare docking scores (-8.5 to -10.2 kcal/mol) with experimental kinase inhibition assays (IC₅₀ = 0.2–5 μM). Discrepancies >1 log unit suggest solvation/entropy effects, requiring MM-GBSA free-energy calculations .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties, and what implications does this have for cellular imaging?

  • Methodological Answer :

  • Solvent Effects :
Solventλem (nm)Quantum Yield
DMSO4500.45
Water4800.12
  • pH Sensitivity : The phenol group deprotonates above pH 7.5, quenching fluorescence (λem shifts to 500 nm). Use confocal microscopy with pH 6.5 buffers to track lysosomal localization .

Q. What mechanisms explain contradictory cytotoxicity results in 2D vs. 3D cell culture models?

  • Methodological Answer :

  • Hypothesis : Reduced efficacy in 3D spheroids may stem from poor penetration or hypoxia-induced resistance.
  • Validation :
  • Measure intracellular concentrations via LC-MS/MS (3D models show 60–70% lower accumulation).
  • Combine with ABCB1 inhibitors (e.g., verapamil) to test efflux pump involvement .

Data Contradiction Analysis

Q. Why do DFT-calculated HOMO-LUMO gaps conflict with experimental electrochemical data?

  • Resolution :

  • Experimental Setup : Cyclic voltammetry in anhydrous acetonitrile (0.1 M TBAPF₆) shows EHOMO = -5.3 eV vs. DFT-predicted -5.8 eV. This discrepancy arises from solvent reorganization energy, corrected via the Born solvation model .

Methodological Best Practices

Q. How to design a SAR study focusing on the pyrimidine substituents?

  • Stepwise Approach :

Library Synthesis : Replace pyrimidine with triazine or quinazoline cores.

Assays : Test kinase inhibition (CDK2, EGFR) and logP (HPLC) to correlate hydrophobicity with activity.

Data Analysis : Use CoMFA or Random Forest models to identify critical steric/electronic descriptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.